2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
Overview
Description
“2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-yl group attached to an acetic acid molecule via a propan-2-yloxy linker .Scientific Research Applications
Biotechnological Routes from Biomass Lactic acid, a derivative of biomass fermentation, serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. Biotechnological routes for producing these compounds from lactic acid highlight the potential for "greener" alternatives to chemical synthesis, suggesting a future where biotechnological processes might replace traditional routes (Gao, Ma, & Xu, 2011).
Pyrolysis of Polysaccharides Studies on the pyrolysis of polysaccharides have explored the formation of one-, two-, and three-carbon products, including acetic acid, highlighting the diverse mechanisms involved. This research provides insights into the chemical pathways and potential applications of pyrolysis products in various fields (Ponder & Richards, 2010).
Synthesis of Heterocycles Using Propargylic Alcohols Propargylic alcohols offer versatile reactivities for synthesizing heterocycles like pyridines and quinolines, essential in medicinal chemistry. Their application in drug discovery and the synthesis of vitamins, nucleic acids, and agrochemicals underscores the significance of propargylic alcohols as building blocks in organic synthesis (Mishra, Nair, & Baire, 2022).
Microbial Production of Volatile Fatty Acids Volatile fatty acids, produced microbially from resources like lignocellulose and waste sludge, offer a sustainable alternative to petroleum-based acids. Their production and potential applications in synthesizing commercially important chemicals highlight the role of microbial routes in future sustainable processes (Bhatia & Yang, 2017).
Biocidal Applications of Bio-oils from Pyrolysis The biocidal potential of bio-oils, derived from the pyrolysis of biomass, has been studied for applications in controlling pests and microbes of medical and economic importance. This research underscores the role of pyrolysis in generating products with significant applications in pesticides and antimicrobials (Mattos et al., 2019).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to downstream effects .
Biochemical Pathways
Given the structural similarity to other pyridine derivatives, it may influence a variety of cellular processes .
Pharmacokinetics
Its molecular weight (19522 g/mol) suggests that it may have good bioavailability .
Result of Action
Based on its structural similarity to other pyridine derivatives, it may have a variety of biological effects .
Properties
IUPAC Name |
2-(3-propan-2-yloxypyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-9-4-3-5-11-8(9)6-10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDQMPIAGCOAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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